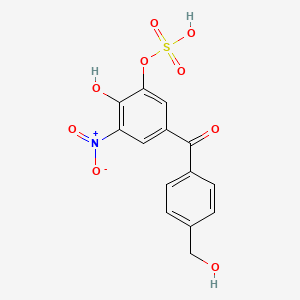
4'-Hydroxymethyl Tolcapone Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxymethyl Tolcapone Sulfate is a derivative of Tolcapone, an orally active inhibitor of central and peripheral catechol-O-methyltransferase (COMT). This compound is known for its potential antiparkinsonian properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxymethyl Tolcapone Sulfate typically involves the hydroxymethylation of TolcaponeSpecific reaction conditions, such as temperature, pH, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of 4’-Hydroxymethyl Tolcapone Sulfate involves large-scale chemical synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality. Key steps include the preparation of Tolcapone, hydroxymethylation, and subsequent sulfonation .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Hydroxymethyl Tolcapone Sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The nitro group in the Tolcapone structure can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of 4’-Hydroxymethyl Tolcapone Sulfate .
Applications De Recherche Scientifique
4’-Hydroxymethyl Tolcapone Sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying COMT inhibitors.
Biology: Investigated for its effects on enzyme activity and metabolic pathways.
Medicine: Explored for its potential therapeutic effects in treating Parkinson’s disease and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 4’-Hydroxymethyl Tolcapone Sulfate involves the inhibition of catechol-O-methyltransferase (COMT). This enzyme is responsible for the degradation of catecholamines, including dopamine. By inhibiting COMT, 4’-Hydroxymethyl Tolcapone Sulfate increases the availability of dopamine in the brain, thereby enhancing dopaminergic activity. This mechanism is particularly beneficial in the treatment of Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Tolcapone: The parent compound, also a COMT inhibitor, but without the hydroxymethyl and sulfate groups.
Entacapone: Another COMT inhibitor used in Parkinson’s disease treatment, with a different chemical structure.
Opicapone: A newer COMT inhibitor with a longer duration of action compared to Tolcapone and Entacapone.
Uniqueness: 4’-Hydroxymethyl Tolcapone Sulfate is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other COMT inhibitors. These modifications can potentially enhance its efficacy and reduce side effects .
Propriétés
Formule moléculaire |
C14H11NO9S |
|---|---|
Poids moléculaire |
369.31 g/mol |
Nom IUPAC |
[2-hydroxy-5-[4-(hydroxymethyl)benzoyl]-3-nitrophenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H11NO9S/c16-7-8-1-3-9(4-2-8)13(17)10-5-11(15(19)20)14(18)12(6-10)24-25(21,22)23/h1-6,16,18H,7H2,(H,21,22,23) |
Clé InChI |
PYFINLMJZMHKAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)C(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


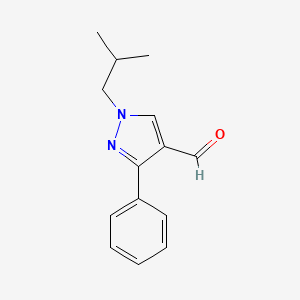
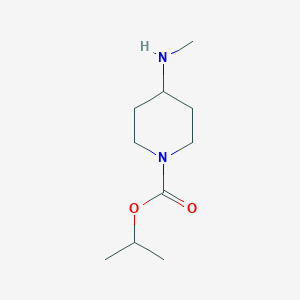


![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
![3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile](/img/structure/B13443510.png)
![(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)
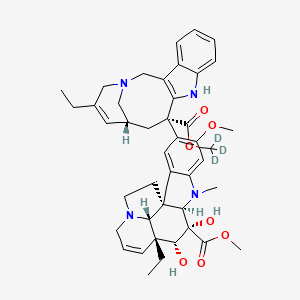
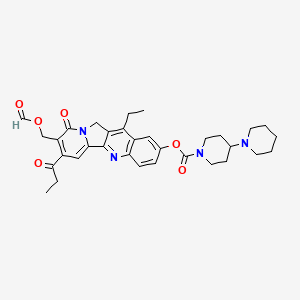
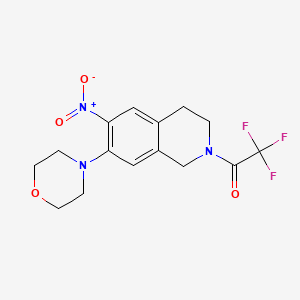
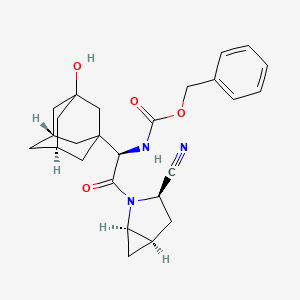
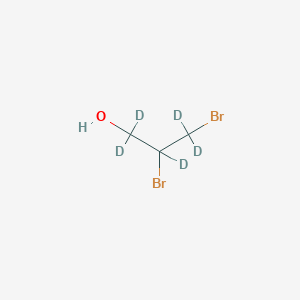

![Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone](/img/structure/B13443546.png)
